molecular formula C24H34N2O3 B15136853 M1/M2/M4 muscarinic agonist 1

M1/M2/M4 muscarinic agonist 1

Cat. No.: B15136853
M. Wt: 398.5 g/mol
InChI Key: JFQLPOKVIMPDJC-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M1/M2/M4 muscarinic agonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route starts with the preparation of a key intermediate through a series of reactions, including alkylation, acylation, and cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

M1/M2/M4 muscarinic agonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

M1/M2/M4 muscarinic agonist 1 exerts its effects by binding to and activating muscarinic acetylcholine receptors. These receptors are coupled to G proteins, which then activate various intracellular signaling pathways. For example, activation of M1 and M4 receptors can modulate neurotransmitter release and synaptic plasticity, while M2 receptor activation can influence heart rate and smooth muscle contraction . The compound’s selectivity for these receptor subtypes allows for targeted therapeutic effects with reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

M1/M2/M4 muscarinic agonist 1 is unique due to its balanced selectivity for M1, M2, and M4 receptors, which allows it to modulate multiple physiological processes simultaneously. This balanced selectivity makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone

InChI

InChI=1S/C24H34N2O3/c1-2-29-22-6-4-3-5-21(22)18-8-11-25(12-9-18)20-7-10-24(13-20)16-26(17-24)23(27)19-14-28-15-19/h3-6,18-20H,2,7-17H2,1H3/t20-/m1/s1

InChI Key

JFQLPOKVIMPDJC-HXUWFJFHSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C5COC5

Canonical SMILES

CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5

Origin of Product

United States

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